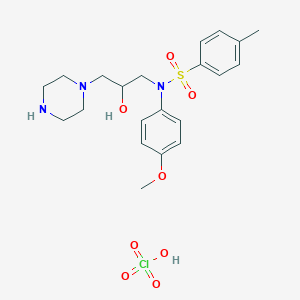
N-(2-hydroxy-3-(piperazin-1-yl)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-3-(piperazin-1-yl)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide perchlorate is a useful research compound. Its molecular formula is C21H30ClN3O8S and its molecular weight is 519.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-hydroxy-3-(piperazin-1-yl)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide perchlorate is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound's molecular formula is C17H24N2O4S·ClO4, with a molecular weight of approximately 396.91 g/mol. The structure features a piperazine ring, which is known for its role in various pharmacological activities.
Antiviral Activity
One study evaluated the compound's cytotoxicity and anti-HIV-1 activity in MT-4 cells. The results indicated that the compound exhibited significant antiviral properties, suggesting its potential as an anti-HIV agent. The mechanism appears to involve interference with viral replication processes .
Cytotoxicity
Cytotoxicity assays demonstrated that the compound has selective toxicity towards certain cancer cell lines. The compound was tested against a panel of cancer cells, revealing IC50 values that indicate effective inhibition of cell proliferation at micromolar concentrations. This suggests a promising avenue for further development as an anticancer agent .
The proposed mechanism of action includes the inhibition of specific enzymes involved in cellular signaling pathways critical for cancer cell survival and proliferation. Further studies are needed to elucidate the exact pathways affected by this compound.
Case Study 1: Anti-HIV Activity
In a controlled laboratory setting, the compound was administered to MT-4 cells infected with HIV-1. The results showed a dose-dependent decrease in viral load, highlighting its potential as a therapeutic agent against HIV .
Case Study 2: Anticancer Properties
A series of experiments assessed the compound's efficacy against various cancer cell lines (e.g., HeLa, MCF-7). The findings revealed that treatment with the compound led to significant apoptosis in these cells, indicating its potential as an anticancer drug candidate .
Data Table: Summary of Biological Activities
| Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anti-HIV | MT-4 | 5.0 | Inhibition of viral replication |
| Cytotoxicity | HeLa | 10.0 | Induction of apoptosis |
| Cytotoxicity | MCF-7 | 15.0 | Disruption of cell signaling |
Propiedades
IUPAC Name |
N-(2-hydroxy-3-piperazin-1-ylpropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide;perchloric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S.ClHO4/c1-17-3-9-21(10-4-17)29(26,27)24(18-5-7-20(28-2)8-6-18)16-19(25)15-23-13-11-22-12-14-23;2-1(3,4)5/h3-10,19,22,25H,11-16H2,1-2H3;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACIWMHHISAUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCNCC2)O)C3=CC=C(C=C3)OC.OCl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













